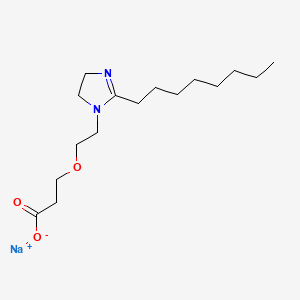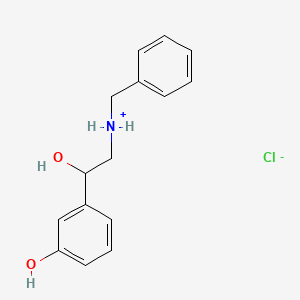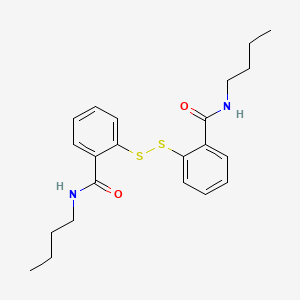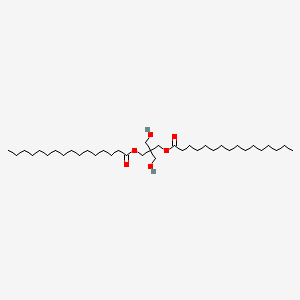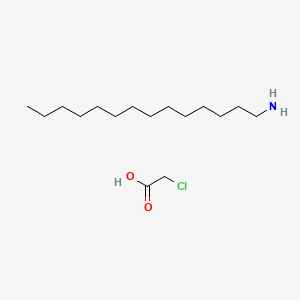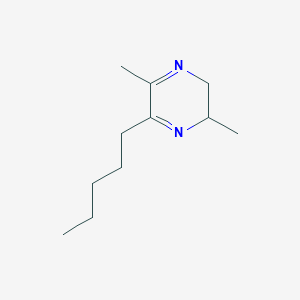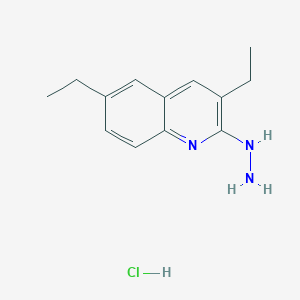![molecular formula C9H14O2 B13757325 2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid](/img/structure/B13757325.png)
2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R)-2,2-Dimethyl-3-[(1Z)-1-propenyl]cyclopropanecarboxylic acid is a cyclopropane derivative with a unique structural configuration. This compound is characterized by its cyclopropane ring, which is substituted with a dimethyl group and a propenyl group. The stereochemistry of the compound is defined by the (1R,3R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-2,2-Dimethyl-3-[(1Z)-1-propenyl]cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a propenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: The propenyl group can participate in electrophilic substitution reactions, where halogens or other electrophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated cyclopropane derivatives.
Substitution: Formation of halogenated cyclopropane derivatives.
科学的研究の応用
(1R,3R)-2,2-Dimethyl-3-[(1Z)-1-propenyl]cyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and materials science for the production of polymers and resins.
作用機序
The mechanism of action of (1R,3R)-2,2-Dimethyl-3-[(1Z)-1-propenyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic pathways, depending on its structural configuration. The cyclopropane ring’s strain and the presence of reactive functional groups contribute to its reactivity and interaction with biological molecules.
類似化合物との比較
Cyclopropanecarboxylic acid: A simpler analog without the dimethyl and propenyl substitutions.
2,2-Dimethylcyclopropanecarboxylic acid: Lacks the propenyl group but has similar steric properties.
3-[(1Z)-1-Propenyl]cyclopropanecarboxylic acid: Similar structure but without the dimethyl substitution.
Uniqueness: (1R,3R)-2,2-Dimethyl-3-[(1Z)-1-propenyl]cyclopropanecarboxylic acid is unique due to its specific stereochemistry and the combination of substituents on the cyclopropane ring. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-4-5-6-7(8(10)11)9(6,2)3/h4-7H,1-3H3,(H,10,11)/b5-4- |
InChIキー |
TWVXKMAAHORTPL-PLNGDYQASA-N |
異性体SMILES |
C/C=C\C1C(C1(C)C)C(=O)O |
正規SMILES |
CC=CC1C(C1(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


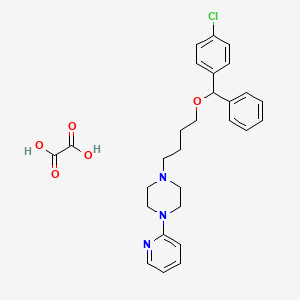
![Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)](/img/structure/B13757252.png)
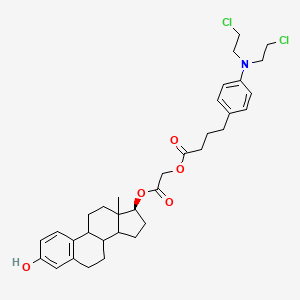
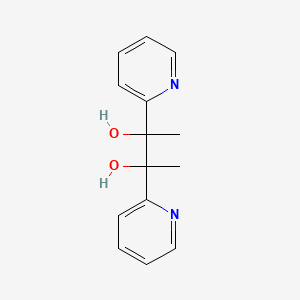
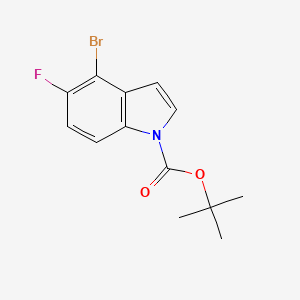
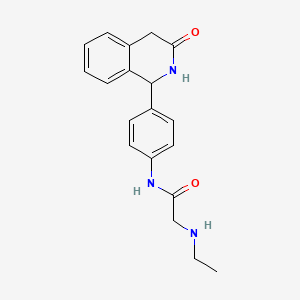
![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
